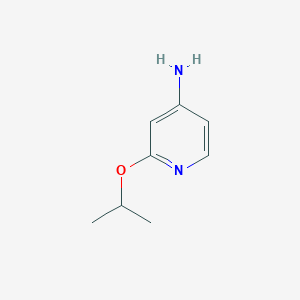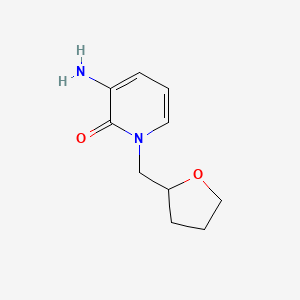
3-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one
Descripción general
Descripción
3-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one is an important organic compound in the field of medicinal chemistry. It is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other bioactive molecules. This compound is also known as this compound, or this compound, or this compound, or this compound. It is a white, crystalline solid with a molecular weight of 175.2 g/mol and a melting point of 233-235 °C.
Aplicaciones Científicas De Investigación
3-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one has a wide variety of scientific research applications. It is an important building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other bioactive molecules. It has been used in the synthesis of a number of drugs, including antifungal agents, anti-inflammatory agents, and antiviral agents. It has also been used in the synthesis of a number of agrochemicals, such as fungicides, insecticides, and herbicides. Furthermore, it has been used in the synthesis of a number of other bioactive molecules, such as antioxidants, anti-cancer agents, and anti-diabetic agents.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one is not yet fully understood. However, it is believed to interact with a variety of proteins and enzymes in the body, including those involved in the metabolism of drugs and other bioactive molecules. It is also believed to interact with the cell membrane, which can lead to a variety of cellular effects.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to have antifungal, antiviral, and anti-inflammatory activity. It has also been shown to have antioxidant activity, as well as anti-cancer activity. Furthermore, it has been shown to have anti-diabetic activity, as well as neuroprotective activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one has a number of advantages and limitations for lab experiments. One of the main advantages is its availability, as it is commercially available and can be easily synthesized in the laboratory. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is important to note that it is a relatively reactive compound and can react with other compounds in the laboratory, which can lead to unwanted side reactions.
Direcciones Futuras
The future directions for 3-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one are numerous. One potential direction is to further investigate its mechanism of action and to develop new and more effective drugs and other bioactive molecules based on it. Additionally, further research could be conducted to explore its potential applications in the field of agrochemicals and other areas
Propiedades
IUPAC Name |
3-amino-1-(oxolan-2-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9-4-1-5-12(10(9)13)7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPLWNMNCIOMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC=C(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




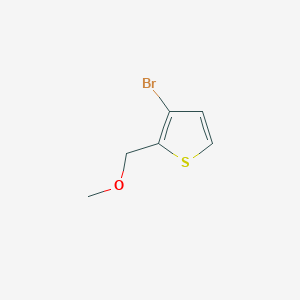
![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1527256.png)

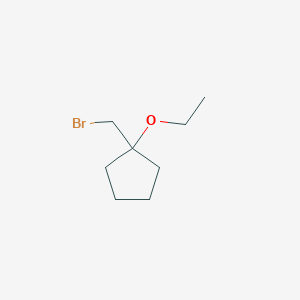
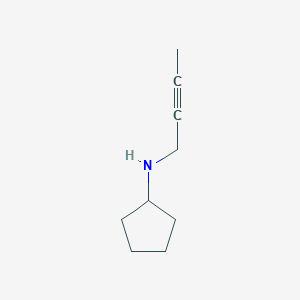
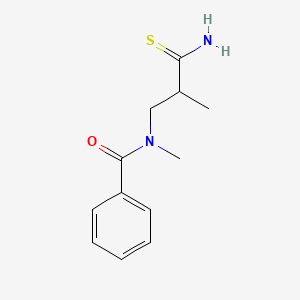
![[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine](/img/structure/B1527269.png)


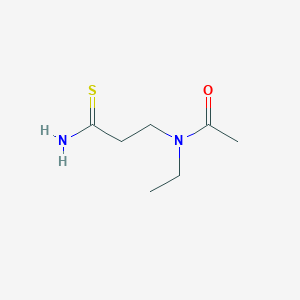

amine](/img/structure/B1527275.png)
